N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
The compound “N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a complex organic molecule. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has a carboxamide group (-CONH2), a hydroxy group (-OH), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, the carboxamide group, the hydroxy group, and the chlorophenyl group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might be involved in reactions with acids or bases, and the chlorophenyl group could undergo reactions typical of aromatic halides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polar carboxamide and hydroxy groups, and its reactivity would be influenced by the presence of the aromatic ring and the chlorine atom .Scientific Research Applications
Antimicrobial Potential
N-(3-chlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide and its derivatives have been studied for their potential as antimicrobial agents. For instance, a series of compounds including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides have been synthesized and evaluated for in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and others. These studies highlight the potential of quinoline derivatives in combating microbial infections (Desai, Dodiya, & Shihora, 2011).
Analgesic Activity
The analgesic properties of this compound derivatives have also been investigated. A study examining the analgesic activity of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide, a compound structurally related to this compound, revealed significant differences in anesthetic properties among samples. This suggests a potential for these compounds in pain management, although the specific mechanisms and applications require further investigation (Ukrainets, Mospanova, Bereznyakova, & Davydenko, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVOZZFSRMGUPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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